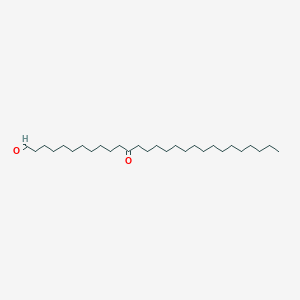
12-Oxooctacosanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Oxooctacosanal is a long-chain aliphatic aldehyde with the molecular formula C28H56O It is a derivative of octacosanal, characterized by the presence of an oxo group at the 12th carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxooctacosanal typically involves the oxidation of octacosanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective oxidation of the primary alcohol group to an aldehyde.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: 12-Oxooctacosanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 12-hydroxyoctacosanol.
Condensation: The aldehyde group can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed.
Major Products:
Oxidation: 12-Oxooctacosanoic acid.
Reduction: 12-Hydroxyoctacosanol.
Condensation: Various aldol products depending on the reactants used.
科学研究应用
12-Oxooctacosanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studies have explored its role in lipid metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用机制
The mechanism of action of 12-Oxooctacosanal involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid oxidation. Its aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function and activity.
相似化合物的比较
Octacosanal: The parent compound, differing by the absence of the oxo group at the 12th position.
12-Oxododecenoic Acid: Another long-chain oxoaldehyde with similar chemical properties but a shorter carbon chain.
Uniqueness: 12-Oxooctacosanal is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its long carbon chain and oxo group make it particularly useful in the synthesis of complex organic molecules and in studies related to lipid metabolism.
属性
CAS 编号 |
91660-09-2 |
|---|---|
分子式 |
C28H54O2 |
分子量 |
422.7 g/mol |
IUPAC 名称 |
12-oxooctacosanal |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28(30)26-23-20-17-14-12-15-18-21-24-27-29/h27H,2-26H2,1H3 |
InChI 键 |
FMPMJKFZBQVOCE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)

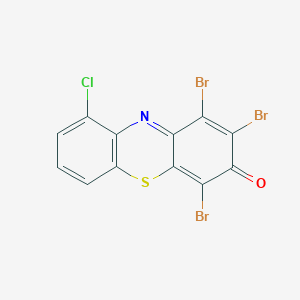
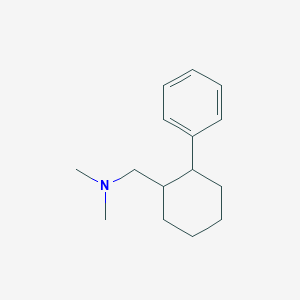

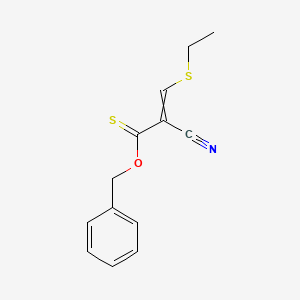

![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
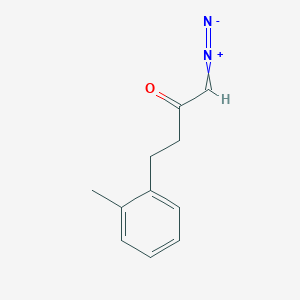
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
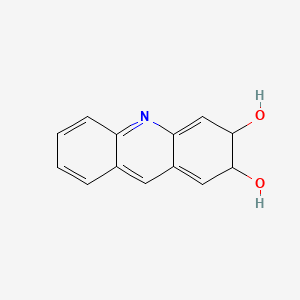
methanone](/img/structure/B14369681.png)
